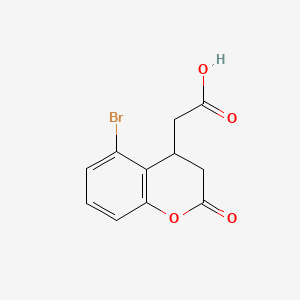![molecular formula C8H10O B597724 Spiro[2.5]oct-4-en-6-one CAS No. 18612-01-6](/img/structure/B597724.png)
Spiro[2.5]oct-4-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.5]oct-4-en-6-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. It is found in various natural products and exhibits significant biological activities, including antitumor properties through DNA alkylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing spiro[2.5]oct-4-en-6-one involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. This reaction proceeds smoothly under mild conditions without the use of metals, yielding high amounts of the desired product . Another approach involves the reaction of para-quinone diazides with olefins, although this method is more complex and less commonly used .
Industrial Production Methods
Industrial production of this compound typically employs the aforementioned synthetic routes, optimized for large-scale synthesis. The use of para-quinone methides is preferred due to its efficiency and the avoidance of heavy metals, making it a more environmentally friendly option .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.5]oct-4-en-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form spirocyclic ketones.
Reduction: Reduction reactions can convert it into spirocyclic alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Spirocyclic ketones.
Reduction: Spirocyclic alcohols.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Spiro[2.5]oct-4-en-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Due to its antitumor properties, it is being investigated for potential use in cancer therapy.
Mécanisme D'action
The biological activity of spiro[2.5]oct-4-en-6-one, particularly its antitumor properties, is primarily due to its ability to alkylate DNA. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets specific DNA sequences, forming covalent bonds with nucleophilic sites on the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octa-4,7-dien-6-one: Similar in structure but with additional double bonds, leading to different reactivity and biological activity.
Spiropentadiene: A highly strained spirocyclic compound with different chemical properties due to its smaller ring size.
Spirohexane: Another spirocyclic compound with a different ring size and less strain compared to spiro[2.5]oct-4-en-6-one.
Uniqueness
This compound is unique due to its specific ring strain and the presence of a spiro center, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its significant biological properties make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
spiro[2.5]oct-7-en-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXNEFLCHBDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
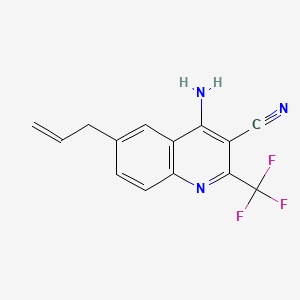
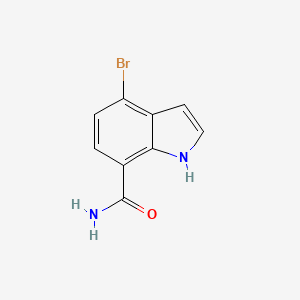

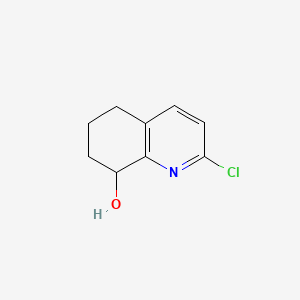


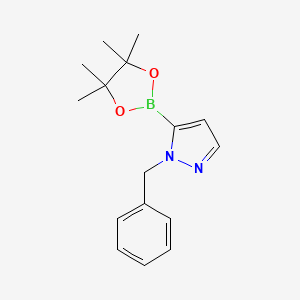


![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

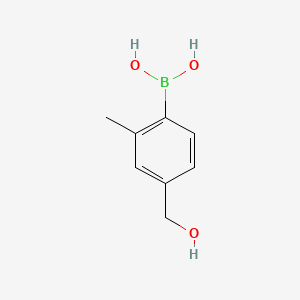
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)
